molecular formula C₃₁H₃₈N₈O₇ B1156480 Linagliptin N-D-Glucuronide

Linagliptin N-D-Glucuronide

Cat. No.: B1156480
M. Wt: 634.68
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Linagliptin N-D-Glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C₃₁H₃₈N₈O₇ and its molecular weight is 634.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism

Linagliptin is primarily excreted via the enterohepatic system, with linagliptin N-D-glucuronide being one of its significant metabolites. Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use.

  • Absorption and Distribution : After oral administration, linagliptin is rapidly absorbed, reaching peak plasma concentrations within 1.5 to 2 hours. This compound contributes to the overall pharmacological effects observed in patients with T2DM .
  • Elimination : The elimination half-life of linagliptin is approximately 12 hours, while its glucuronidated metabolite may exhibit a longer half-life due to its stability in circulation .

Glycemic Control in Type 2 Diabetes Mellitus

This compound plays a role in enhancing glycemic control through its parent compound's mechanism of action:

  • DPP-4 Inhibition : By inhibiting DPP-4, linagliptin increases levels of incretin hormones, which help regulate glucose metabolism. This results in improved insulin secretion and reduced glucagon release in response to meals .
  • Clinical Efficacy : Clinical trials have demonstrated that linagliptin significantly reduces hemoglobin A1c (HbA1c) levels when used as monotherapy or in combination with other antidiabetic agents such as metformin and sulfonylureas . A long-term study showed sustained reductions in HbA1c over three years with a favorable safety profile .

β-Cell Function and Survival

Recent studies indicate that linagliptin may have protective effects on pancreatic β-cells:

  • Protection Against Toxicity : Linagliptin has been shown to protect β-cells from glucotoxicity, lipotoxicity, and cytokine-induced damage. This protective effect is mediated through the stabilization of active GLP-1 levels in human islet cells, enhancing their function and survival under diabetic conditions .

Safety Profile

The safety profile of this compound is closely linked to that of linagliptin itself:

  • Adverse Effects : In clinical trials, linagliptin was associated with low rates of hypoglycemia and an adverse event profile similar to placebo. Common adverse events included nasopharyngitis and diarrhea .
  • Long-term Safety Studies : A three-year observational study reported an incidence of adverse drug reactions (ADRs) at 11.39%, with no significant new safety concerns arising during the treatment period .

Table 1: Summary of Key Clinical Trials Involving Linagliptin

StudyDesignPopulationDurationKey Findings
Trial 1218.5MonotherapyT2DM patients12 weeksSignificant reduction in HbA1c; well tolerated
Trial 1275.1Add-on therapyT2DM patients on metformin24 weeksImproved glycemic control; low hypoglycemia rates
Long-term PMSObservationalJapanese T2DM patients3 yearsSustained HbA1c reduction; consistent safety profile

Properties

Molecular Formula

C₃₁H₃₈N₈O₇

Molecular Weight

634.68

Synonyms

7-(but-2-yn-1-yl)-3-Methyl-1-((4-methylquinazolin-2-yl)methyl)-8-((R)-3-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.